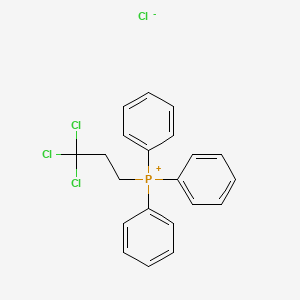

(3,3,3-Trichloropropyl)triphenylphosphonium chloride

Übersicht

Beschreibung

(3,3,3-Trichloropropyl)triphenylphosphonium chloride is a chemical compound with the molecular formula Cl3CCH2CH2P(C6H5)3Cl. It is known for its role in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds. The compound is characterized by its solid form and a melting point range of 138-145°C .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3,3,3-Trichloropropyl)triphenylphosphonium chloride typically involves the reaction of triphenylphosphine with 3,3,3-trichloropropyl chloride. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{P(C}_6\text{H}_5\text{)}_3 + \text{Cl}_3\text{CCH}_2\text{CH}_2\text{Cl} \rightarrow \text{Cl}_3\text{CCH}_2\text{CH}_2\text{P(C}_6\text{H}_5\text{)}_3\text{Cl} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of high-purity reagents and advanced purification techniques ensures the quality and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(3,3,3-Trichloropropyl)triphenylphosphonium chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trichloropropyl group is replaced by other nucleophiles.

Olefination Reactions: Deprotonation of the compound generates the corresponding phosphorane, which reacts with aldehydes to form trichloromethylated (Z)-olefins.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong bases such as lithium diisopropylamide (LDA) for deprotonation, and various aldehydes for olefination reactions. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .

Major Products

The major products formed from reactions involving this compound include (Z)-olefins, (Z,Z)-1-chloro-1,3-dienes, and 1,3-diynes. These products are valuable intermediates in organic synthesis .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Role as a Reagent

This compound serves as a crucial reagent in organic chemistry. It facilitates the synthesis of complex molecules by introducing the trichloropropyl group, which enhances the reactivity of substrates. For example, the deprotonation of (3,3,3-trichloropropyl)-1-triphenylphosphonium chloride generates the corresponding phosphorane that reacts with aldehydes to produce trichloromethylated (Z)-olefins. These olefins are valuable intermediates for synthesizing (Z)-1,3-enynes and other derivatives in high yields and stereospecificities .

Pharmaceutical Development

Intermediates for Drug Compounds

In the pharmaceutical industry, (3,3,3-trichloropropyl)triphenylphosphonium chloride is utilized to create intermediates for drug compounds targeting specific biological pathways. This application improves the efficiency of drug discovery processes by providing a means to synthesize compounds that may exhibit desired therapeutic effects .

Material Science

Development of New Materials

The compound is instrumental in developing new materials such as polymers and coatings. Its unique properties can enhance material performance and durability. For instance, it has been explored in atom transfer radical polymerization (ATRP) processes to initiate polymerization reactions effectively . The ability to modify polymer characteristics through this compound supports advancements in creating specialized materials.

Biochemical Research

Investigating Cellular Processes

Researchers employ this compound in biochemical studies to investigate cellular processes, particularly those involving membrane interactions and transport mechanisms. Its role in studying cellular dynamics provides insights into how compounds interact within biological systems .

Agricultural Chemistry

Formulation of Agrochemicals

In agricultural chemistry, this compound is explored for formulating agrochemicals such as pesticides or herbicides. Its application aims to improve crop protection strategies by enhancing the effectiveness of these chemicals against pests and diseases .

Data Table: Summary of Applications

| Field | Application | Key Benefits |

|---|---|---|

| Organic Synthesis | Synthesis of complex molecules | Enhances substrate reactivity |

| Pharmaceutical Development | Intermediates for drug compounds | Improves efficiency in drug discovery |

| Material Science | Development of polymers and coatings | Enhances material performance and durability |

| Biochemical Research | Studies on cellular processes | Provides insights into membrane interactions |

| Agricultural Chemistry | Formulation of pesticides/herbicides | Improves effectiveness in crop protection |

Case Study 1: Synthesis of (Z)-1,3-Enynes

A study demonstrated the use of (3,3,3-trichloropropyl)-1-triphenylphosphonium chloride in synthesizing (Z)-1,3-enynes through its reaction with aldehydes after deprotonation. The results showed high yields and stereoselectivity, highlighting its effectiveness as a synthetic tool in organic chemistry .

Case Study 2: Polymerization Initiation

In another research effort focused on polymer science, this compound was used as an initiator for ATRP of styrene. The study revealed that this compound significantly influenced the kinetics of polymerization and provided new pathways for developing advanced polymeric materials .

Wirkmechanismus

The mechanism of action of (3,3,3-Trichloropropyl)triphenylphosphonium chloride involves the formation of a phosphorane intermediate upon deprotonation. This intermediate can then react with various electrophiles, such as aldehydes, to form new carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily related to the formation and stabilization of the phosphorane species .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(Cyanomethyl)triphenylphosphonium chloride: Similar in structure but contains a cyanomethyl group instead of a trichloropropyl group.

(Carbethoxymethylene)triphenylphosphorane: Contains a carbethoxymethylene group and is used in similar olefination reactions.

Uniqueness

(3,3,3-Trichloropropyl)triphenylphosphonium chloride is unique due to its ability to form highly stereospecific (Z)-olefins and its versatility in various organic synthesis reactions. Its trichloropropyl group provides distinct reactivity compared to other phosphonium salts, making it a valuable reagent in synthetic chemistry .

Biologische Aktivität

(3,3,3-Trichloropropyl)triphenylphosphonium chloride (abbreviated as TTPPC) is a phosphonium salt that has garnered attention in various fields of chemical research, particularly in organic synthesis and potential biological applications. This article explores the biological activity of TTPPC, highlighting its synthesis, mechanisms of action, and relevant case studies.

TTPPC is synthesized through the reaction of triphenylphosphine with 3,3,3-trichloropropanol. The process involves the formation of a phosphonium salt, which can be further deprotonated to generate a phosphorane intermediate. This intermediate is reactive towards various electrophiles, making TTPPC a versatile reagent in organic synthesis.

The biological activity of TTPPC can be attributed to several mechanisms:

- Cytotoxicity : TTPPC has shown cytotoxic effects on various cancer cell lines. The compound's ability to penetrate cell membranes may lead to disruptions in cellular homeostasis.

- Antimicrobial Activity : Preliminary studies indicate that TTPPC exhibits antimicrobial properties against certain bacterial strains. Its chlorinated structure may contribute to its effectiveness as a biocide.

- Inhibition of Enzymatic Activity : TTPPC has been reported to inhibit specific enzymes involved in cellular metabolism, which can lead to altered metabolic pathways in treated cells.

Case Studies

-

Cytotoxic Effects on Cancer Cells :

A study investigated the effects of TTPPC on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting significant cytotoxicity at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction through the activation of caspase pathways . -

Antimicrobial Studies :

In a separate investigation, TTPPC was tested against Gram-positive and Gram-negative bacterial strains. The compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL. Its efficacy was attributed to membrane disruption and interference with bacterial protein synthesis . -

Enzyme Inhibition :

Research focused on the inhibition of acetylcholinesterase (AChE) by TTPPC revealed that the compound could significantly reduce enzyme activity at micromolar concentrations. This suggests potential applications in neuropharmacology, particularly for conditions related to cholinergic dysfunction .

Biological Activity Summary Table

Eigenschaften

IUPAC Name |

triphenyl(3,3,3-trichloropropyl)phosphanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19Cl3P.ClH/c22-21(23,24)16-17-25(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVLBDGPLEYFDOR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCC(Cl)(Cl)Cl)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19Cl4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471894 | |

| Record name | (3,3,3-Trichloropropyl)triphenylphosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

804482-50-6 | |

| Record name | (3,3,3-Trichloropropyl)triphenylphosphonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.